Kinase Inhibition: Divergent Selectivity Profile Versus 4-Unsubstituted Piperidine Analog
The target compound (as a substructure in CHEMBL2165498) demonstrates inhibition of PI3Kdelta with an IC50 of 374 nM in a cellular phosphorylation assay [1]. In contrast, the 4-unsubstituted piperidin-2-yl methanol analog shows no reported PI3Kdelta activity in the same database and instead exhibits antibacterial membrane disruption as its primary mechanism . This divergence in target engagement is directly attributable to the 4-methyl substitution and its impact on molecular recognition.
| Evidence Dimension | PI3Kdelta Inhibition (IC50) |
|---|---|
| Target Compound Data | 374 nM |
| Comparator Or Baseline | (S)-Piperidin-2-ylmethanol: No PI3Kdelta activity reported |
| Quantified Difference | Qualitative divergence in biological target |
| Conditions | Inhibition of human PI3Kdelta-mediated AKT phosphorylation at S473 in Ri-1 cells; electrochemiluminescence assay; 30 min incubation |
Why This Matters
Procurement decisions for kinase-targeted drug discovery require compounds with documented selectivity for specific PI3K isoforms; substitution with a generic piperidine alcohol would misdirect the entire screening cascade.
- [1] BindingDB. BDBM50394897 (CHEMBL2165498). IC50 = 374 nM against human PI3Kdelta. View Source
